molecular formula C11H17FN2 B1417752 1-N-butyl-2-fluoro-1-N-methylbenzene-1,4-diamine CAS No. 1152545-54-4

1-N-butyl-2-fluoro-1-N-methylbenzene-1,4-diamine

Cat. No. B1417752
M. Wt: 196.26 g/mol
InChI Key: QCKXTOYBYJRCFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-N-butyl-2-fluoro-1-N-methylbenzene-1,4-diamine” is a chemical compound with the molecular formula C11H17FN2 . It is also known as "N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine" .


Molecular Structure Analysis

The molecular weight of “1-N-butyl-2-fluoro-1-N-methylbenzene-1,4-diamine” is 196.26 g/mol . The exact structure can be found in databases like PubChem and ChemSpider .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-N-butyl-2-fluoro-1-N-methylbenzene-1,4-diamine” include a molecular weight of 196.26 g/mol . More detailed properties can be found in databases like PubChem .

Scientific Research Applications

  • Synthesis of Aromatic Polyamides : Aromatic polyamides have been synthesized using derivatives of 1-N-butyl-2-fluoro-1-N-methylbenzene-1,4-diamine, showing properties such as high thermal stability and solubility in various organic solvents. These materials can form transparent and tough films, useful in various applications (Yang, Hsiao, & Yang, 1999).

  • Polyimides from Dietheramine : Polyimides derived from dietheramines like 1-N-butyl-2-fluoro-1-N-methylbenzene-1,4-diamine exhibit high tensile strength, good solubility, and high thermal stability. These properties make them suitable for applications requiring durable materials (Liaw & Liaw, 1996).

  • Polyimides with Varied Structures : The synthesis of polyimides from various diamines, including derivatives of 1-N-butyl-2-fluoro-1-N-methylbenzene-1,4-diamine, has been explored, showing different thermal and mechanical properties based on the structure. These variations offer flexibility in their application in high-performance materials (Morikawa, Miyata, & Nishimura, 2012).

  • Low Dielectric Constant Polyimides : New polyimides with tert-butyl side groups have been synthesized, displaying low dielectric constants and excellent solubility. These materials are promising for electronic applications where low dielectric materials are essential (Chern & Tsai, 2008).

  • Density and Viscosity Studies : Research has been conducted on the densities and viscosities of compounds related to 1-N-butyl-2-fluoro-1-N-methylbenzene-1,4-diamine, providing insights into the solute-solvent interactions that are crucial in various industrial and research applications (Zhu, Han, Liu, & Ma, 2014).

  • Fluorinated Polyimides Synthesis : Novel fluorinated diamine monomers derived from 1-N-butyl-2-fluoro-1-N-methylbenzene-1,4-diamine have been used to synthesize fluorinated polyimides. These materials exhibit excellent solubility and low color intensity, making them attractive for specific industrial applications (Yang & Hsiao, 2004).

  • Ortho-Linked Polyamides : The synthesis and properties of ortho-linked polyamides based on derivatives of 1-N-butyl-2-fluoro-1-N-methylbenzene-1,4-diamine have been studied. These polyamides exhibit high thermal stability and solubility, making them suitable for advanced material applications (Hsiao, Yang, & Chen, 2000).

  • Aromatic Poly(Amine-Imide)s with Pendent Triphenylamine Group : Poly(amine-imide)s with triphenylamine units have been synthesized using derivatives of 1-N-butyl-2-fluoro-1-N-methylbenzene-1,4-diamine. These polymers exhibit good solubility and thermal stability, indicating potential uses in electrochemical and electrochromic applications (Cheng, Hsiao, Su, & Liou, 2005).

properties

IUPAC Name

1-N-butyl-2-fluoro-1-N-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2/c1-3-4-7-14(2)11-6-5-9(13)8-10(11)12/h5-6,8H,3-4,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKXTOYBYJRCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-N-butyl-2-fluoro-1-N-methylbenzene-1,4-diamine
Reactant of Route 2
Reactant of Route 2
1-N-butyl-2-fluoro-1-N-methylbenzene-1,4-diamine
Reactant of Route 3
Reactant of Route 3
1-N-butyl-2-fluoro-1-N-methylbenzene-1,4-diamine
Reactant of Route 4
Reactant of Route 4
1-N-butyl-2-fluoro-1-N-methylbenzene-1,4-diamine
Reactant of Route 5
Reactant of Route 5
1-N-butyl-2-fluoro-1-N-methylbenzene-1,4-diamine
Reactant of Route 6
Reactant of Route 6
1-N-butyl-2-fluoro-1-N-methylbenzene-1,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.